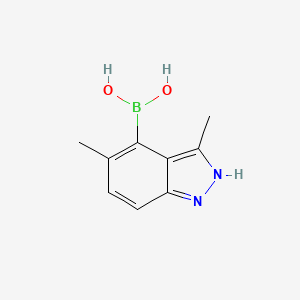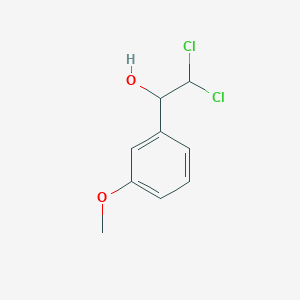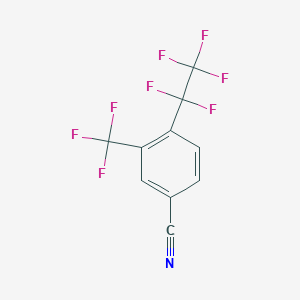
(3,5-Dimethyl-1H-indazol-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethyl-1H-indazol-4-yl)boronic acid is a boronic acid derivative featuring a 1H-indazole core substituted with two methyl groups at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyl-1H-indazol-4-yl)boronic acid typically involves the formation of the indazole core followed by the introduction of the boronic acid group. One common method includes the reaction of 3,5-dimethyl-1H-indazole with a boronic acid derivative under suitable conditions. For instance, the compound can be synthesized by reacting 3,5-dimethyl-1H-indazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-boron bonds. This method allows for the efficient production of boronic acid derivatives on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions: (3,5-Dimethyl-1H-indazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Boranes or boronates.
Substitution: Biaryl compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(3,5-Dimethyl-1H-indazol-4-yl)boronic acid has diverse applications in scientific research:
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Wirkmechanismus
The mechanism of action of (3,5-Dimethyl-1H-indazol-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The compound’s indazole core may also contribute to its biological activity by interacting with specific receptors or enzymes .
Vergleich Mit ähnlichen Verbindungen
- (3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid
- (3,5-Dimethyl-1H-indazol-5-yl)boronic acid
- (3,5-Dimethyl-1H-indazol-6-yl)boronic acid
Comparison: (3,5-Dimethyl-1H-indazol-4-yl)boronic acid is unique due to its specific substitution pattern on the indazole core, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties in terms of stability, solubility, and interaction with biological targets .
Eigenschaften
Molekularformel |
C9H11BN2O2 |
|---|---|
Molekulargewicht |
190.01 g/mol |
IUPAC-Name |
(3,5-dimethyl-2H-indazol-4-yl)boronic acid |
InChI |
InChI=1S/C9H11BN2O2/c1-5-3-4-7-8(6(2)11-12-7)9(5)10(13)14/h3-4,13-14H,1-2H3,(H,11,12) |
InChI-Schlüssel |
KXPFXAXOIWFLNV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC2=NNC(=C12)C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (R)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11761733.png)
![[(1R)-1-(naphthalen-1-yl)ethyl][(1R)-1-phenylethyl]amine](/img/structure/B11761740.png)
![tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate](/img/structure/B11761746.png)





![3-[4-Fluoro-3-(trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B11761797.png)
![tert-Butyl 6-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B11761813.png)


![(E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11761820.png)
![[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B11761821.png)
